Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate
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Overview
Description
“Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate” is a chemical compound with the formula C10H19NO3 . It is also known as 1-Boc-4-hydroxypiperidine . This compound is used for research purposes .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.26 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 6.26 mg/ml .Scientific Research Applications
Generation and Synthetic Applications
Synthetic Methodologies : The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have been described, showcasing their utility in creating α-substituted esters. These esters can be further processed into carboxylic acids or reduced to cyclopropanemethanols, offering a pathway for the synthesis of various functional molecules (Häner, Maetzke, & Seebach, 1986).
Pharmacological Interest : The synthesis of trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, from trifluoromethylalkenes demonstrates the compound's relevance in pharmacology. This method provides practical access to cyclopropanes of pharmacological interest, highlighting the compound's role in drug design (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).
Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in generating diverse molecular architectures (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Advanced Synthetic Techniques
Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents. This showcases the compound's application in the precise, stereo-controlled synthesis of molecules with potential therapeutic value (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).
Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, derivable from tert-butyl carboxylates, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, illustrating the compound's role in producing enantioenriched amines crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known to participate in the mitsunobu reaction, a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .
Properties
IUPAC Name |
tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZQCBJYFSBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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